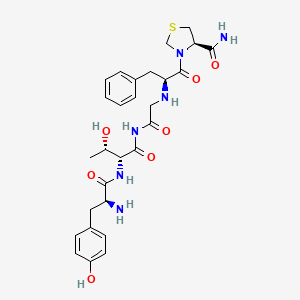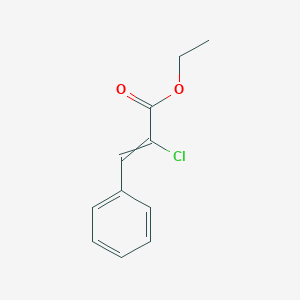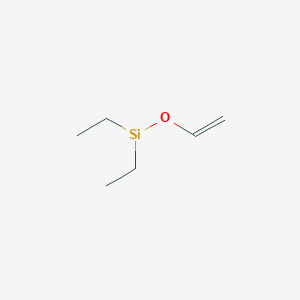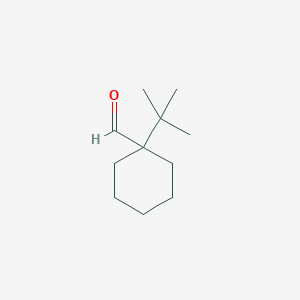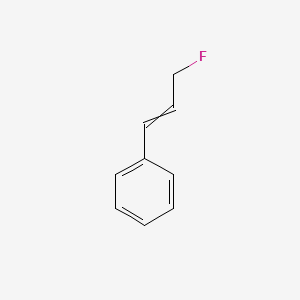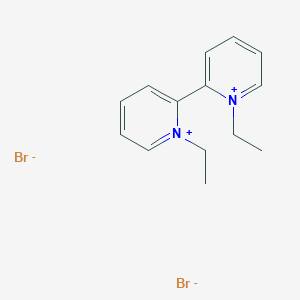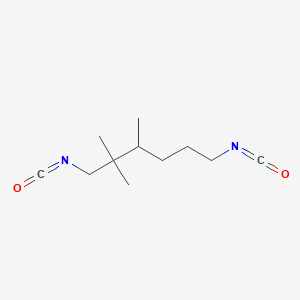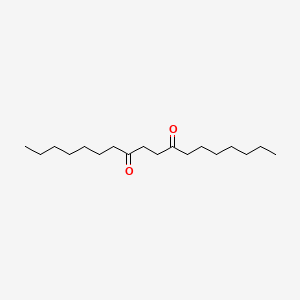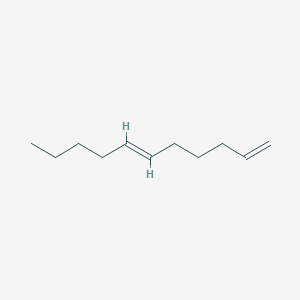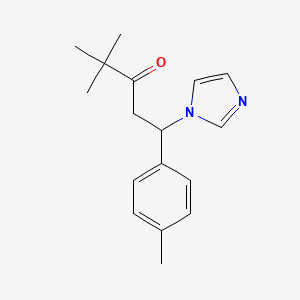
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the desired substituents.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is explored as a potential active ingredient in the development of new therapeutic agents.
Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-chlorophenyl)pentan-3-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is unique due to the presence of both the imidazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
67565-06-4 |
|---|---|
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
1-imidazol-1-yl-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C17H22N2O/c1-13-5-7-14(8-6-13)15(19-10-9-18-12-19)11-16(20)17(2,3)4/h5-10,12,15H,11H2,1-4H3 |
Clave InChI |
XDWNXDWOXUSPSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=O)C(C)(C)C)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


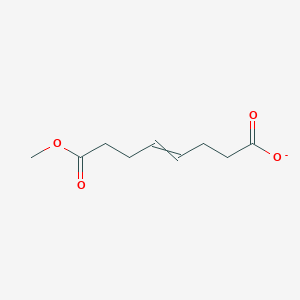
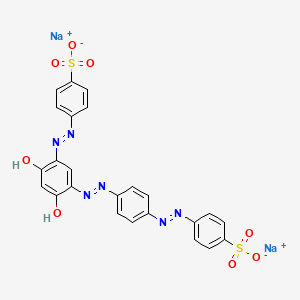
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
